molecular formula C31H37N3O4 B2728841 3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione CAS No. 500149-82-6

3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No.: B2728841
CAS No.: 500149-82-6
M. Wt: 515.654
InChI Key: MTJKFSGDAGYDLL-UHFFFAOYSA-N
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Description

3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a useful research compound. Its molecular formula is C31H37N3O4 and its molecular weight is 515.654. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Electron Transfer

A study by Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds for their luminescent properties and photo-induced electron transfer capabilities. This research indicates the potential use of similar chemical structures in the development of pH probes and the study of fluorescence quenching mechanisms through the photo-induced electron transfer (PET) process, which may have implications for sensing and imaging applications in scientific research (Gan, Chen, Chang, & Tian, 2003).

Cyclization Reactions

Research by Zborovskii et al. (2011) explored the halocyclization of a compound structurally related to 2-[2-[4-[3-(2-Butan-2-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione, demonstrating the formation of novel hydrohalides and their potential conversion into other significant chemical entities. This work highlights the versatility of such compounds in synthetic chemistry, particularly in the synthesis of novel heterocycles (Zborovskii, Orysyk, Staninets, & Bon, 2011).

Synthesis in Water

Rostami-Charati (2013) developed a proficient method for synthesizing 1,3-benzoxazine derivatives via a three-component reaction involving isoquinoline, which shares a core structure with the compound . This methodological advancement suggests the environmental and procedural benefits of conducting reactions in water, offering a greener alternative for the synthesis of complex organic molecules (Rostami-Charati, 2013).

Fluorimetric Detection of Formaldehyde

A study by Dong et al. (2016) on 2-amino-6-(piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NPz) for the rapid and facile fluorimetric detection of formaldehyde underscores the potential of structurally similar compounds in developing sensitive and efficient sensors for environmental and biological monitoring (Dong, Xuezhen, Tang, & Lin, 2016).

Antitumor Evaluation

Mahmoud et al. (2018) synthesized novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives, showing significant antitumor activity. This research illustrates the therapeutic potential of compounds with complex structures, including the isoquinoline derivative , in developing new anticancer agents (Mahmoud, Abu El‐Azm, Ismail, Hekal, & Ali, 2018).

Properties

IUPAC Name

2-[2-[4-[3-(2-butan-2-ylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N3O4/c1-3-22(2)25-10-4-5-13-28(25)38-21-24(35)20-33-16-14-32(15-17-33)18-19-34-30(36)26-11-6-8-23-9-7-12-27(29(23)26)31(34)37/h4-13,22,24,35H,3,14-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJKFSGDAGYDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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